S,S-Dipropyl phenylphosphonodithioate
Description
S,S-Dipropyl phenylphosphonodithioate, commonly known as Ethoprophos (CAS 13194-48-4), is an organophosphate insecticide and nematicide with the IUPAC name O-ethyl S,S-dipropyl phosphorodithioate. Its molecular formula is C₈H₁₉O₂PS₂, and it is characterized by a central phosphorus atom bonded to two propylthio groups and one ethyloxy group .
Ethoprophos is primarily used in agriculture to control soil-dwelling nematodes and insects, such as mole crickets, chinch bugs, and Japanese beetle larvae, particularly in warm-season grasses, maize, and potato crops . It is marketed under trade names like Mocap, Prophos, and Rovokil .
Properties
CAS No. |
68598-42-5 |
|---|---|
Molecular Formula |
C12H19OPS2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
bis(propylsulfanyl)phosphorylbenzene |
InChI |
InChI=1S/C12H19OPS2/c1-3-10-15-14(13,16-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
YWMNTOJKLQPNMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(C1=CC=CC=C1)SCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dipropyl phenylphosphonodithioate typically involves the reaction of phenylphosphonodichloridate with propyl mercaptan in the presence of a base. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: S,S-Dipropyl phenylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl group or the propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenylphosphonodithioates.
Scientific Research Applications
Chemistry: S,S-Dipropyl phenylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds. It is also employed in the study of reaction mechanisms involving organophosphorus compounds.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase and other related enzymes.
Medicine: The compound’s potential as a therapeutic agent is explored in the context of its enzyme inhibitory properties, which may have implications for the treatment of neurological disorders.
Industry: this compound is used in the formulation of pesticides and other agrochemicals due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of S,S-Dipropyl phenylphosphonodithioate involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This inhibition disrupts normal nerve function, which is the basis for its use in pesticides.
Comparison with Similar Compounds
Key Properties:
- Toxicity : High acute toxicity with a rat oral LD₅₀ of 34 mg/kg .
- Environmental Impact : Highly toxic to aquatic organisms, necessitating restrictions near waterways .
- Metabolism : Degrades into metabolites such as S,S-dipropyl hydrogen phosphorodithioate and oxidized sulfur compounds (e.g., methyl propyl sulfoxide) .
Comparison with Similar Compounds
Ethoprophos belongs to the organophosphate class, but its structural and functional distinctions from other agrochemicals are critical for understanding its applications and risks. Below is a comparative analysis with select compounds from the evidence:
Table 1: Comparative Overview of Ethoprophos and Related Compounds
Structural and Functional Differences:
Ethoprophos vs. EPTC :
- Structure : Ethoprophos contains a phosphorodithioate backbone, whereas EPTC is a thiocarbamate with a sulfur-containing carbamate group .
- Mode of Action : Ethoprophos inhibits acetylcholinesterase in pests, while EPTC disrupts lipid biosynthesis in weeds .
- Toxicity : Ethoprophos is significantly more toxic (LD₅₀ 34 mg/kg vs. 1630 mg/kg for EPTC) .
Ethoprophos vs. Chemical Stability: Ethoprophos is prone to hydrolysis, while dipropyl isocinchomeronate is more stable under environmental conditions .
Ethoprophos vs. Diuron :
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